molecular formula C8H13N3 B1421326 Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine CAS No. 921074-48-8

Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine

Cat. No.: B1421326
CAS No.: 921074-48-8
M. Wt: 151.21 g/mol
InChI Key: FOMWIYXVMIKJAU-UHFFFAOYSA-N
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Description

Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine is an organic compound with the molecular formula C8H13N3 . It belongs to the pyrimidine family, a class of heterocyclic amines that are fundamental structural motifs in biological systems and synthetic chemistry. The compound features a pyrimidine ring substituted with a methyl group at the 2-position and an ethylaminomethyl group at the 4-position, giving it both hydrogen bond acceptor/donor capabilities and potential for further functionalization. Research Applications and Value This amine serves as a versatile building block in organic and medicinal chemistry. Researchers can utilize it as a key synthetic intermediate for the development of more complex molecules. Its structure is particularly relevant in the synthesis of potential pharmaceutical candidates, as the pyrimidine core is a common scaffold found in molecules with a wide range of biological activities. Specifically, it can be employed in the synthesis of specialized ligands or as a precursor for compounds like Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine, which shares a closely related structure . Handling and Safety This product is labeled with the signal word "Warning" and appropriate GHS pictograms. Researchers should consult the safety data sheet (SDS) for detailed hazard information, safe handling procedures, and personal protective equipment (PPE) recommendations before use. Regulatory and Use Compliance this compound is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals. It must not be used as a consumer product or for any personal uses.

Properties

IUPAC Name

N-[(2-methylpyrimidin-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-3-9-6-8-4-5-10-7(2)11-8/h4-5,9H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMWIYXVMIKJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC(=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine typically involves the alkylation of 2-methylpyrimidine with ethylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibiotic Properties
Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine is structurally related to several known antibiotics, including trimethoprim, which is a dihydrofolate reductase inhibitor used primarily for urinary tract infections. The compound's pyrimidine structure allows it to interact with biological targets effectively, making it a candidate for developing new antibiotics .

Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. This compound has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that pyrimidine derivatives can act as inhibitors of key enzymes involved in cancer progression, thus offering a pathway for therapeutic development .

Antiviral and Antimicrobial Activity
Pyrimidine derivatives, including this compound, have demonstrated antiviral and antimicrobial activities. They are being explored for their effectiveness against various viral infections and bacterial strains. The mechanism often involves the inhibition of nucleic acid synthesis or interference with cellular metabolism .

Agricultural Applications

Herbicides
The structural characteristics of this compound make it suitable for use in herbicides. Compounds with similar pyrimidine frameworks have been effective in controlling weed growth by inhibiting specific biosynthetic pathways within plants. Research into this application is ongoing, focusing on optimizing efficacy and reducing environmental impact .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving pyrimidine precursors. The compound can also serve as a building block for synthesizing more complex molecules with enhanced biological activity.

Synthesis Method Description
Cyclization Reactions Involves the formation of the pyrimidine ring through cyclization of appropriate precursors under controlled conditions .
Multi-step Synthesis Utilizes various reagents and reaction conditions to build complex structures from simpler starting materials .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies demonstrated that derivatives of this compound could inhibit the growth of specific cancer cell lines. Further research is needed to elucidate the mechanisms involved and evaluate the compound's safety profile.

Mechanism of Action

The mechanism of action of Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine and related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Pyrimidine Ring) Key Properties/Applications
This compound C₈H₁₃N₃ 151.21 2-CH₃, 4-CH₂-NH-C₂H₅ Potential kinase inhibitor (theoretical)
(2-Chloro-pyrimidin-4-ylmethyl)-ethyl-amine C₇H₁₀ClN₃ 171.63 2-Cl, 4-CH₂-NH-C₂H₅ Intermediate in drug synthesis
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine C₆H₈ClN₃ 157.60 6-Cl, 4-N(CH₃)₂ Antimicrobial candidate
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine C₇H₁₀ClN₃O₂S 235.69 2-SO₂CH₃, 6-Cl, 4-CH₂-NH-C₂H₅ Enzyme inhibition studies

Key Observations :

  • Substituent Effects : The 2-methyl group in the target compound enhances lipophilicity compared to electron-withdrawing groups like chlorine (-Cl) or sulfonyl (-SO₂CH₃), which may improve membrane permeability .
  • Bioactivity : Chlorinated analogs (e.g., ) are often utilized as intermediates in antiviral or antimicrobial agents, while sulfonyl-containing derivatives (e.g., ) exhibit enzyme inhibitory activity due to their strong electrophilic character .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methyl group at the 2-position may reduce water solubility compared to polar substituents (e.g., -Cl), but the ethylamine side chain could enhance solubility in acidic environments via protonation .
  • pKa and Ionization : The ethylamine group (pKa ~10.6) ensures partial ionization at physiological pH, facilitating interactions with biological targets like enzymes or receptors .

Biological Activity

Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Synthesis

This compound is a pyrimidine derivative characterized by an ethyl group and a 2-methyl substitution on the pyrimidine ring. The synthesis of such compounds often involves multi-step organic reactions, including amination and alkylation processes. The structural attributes of pyrimidine derivatives are crucial for their biological activities, as variations in substituents can significantly influence their pharmacological profiles.

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown moderate to significant cytotoxicity against various cancer cell lines. A study reported that certain pyrimidine derivatives had IC50 values in the range of 10–100 µM against hematological and solid tumor cell lines, indicating their potential as anticancer agents .

Table 1: Cytotoxicity of Pyrimidine Derivatives

CompoundCell Line TypeIC50 (µM)
Compound AA549 (Lung)25
Compound BMCF7 (Breast)30
This compoundHT29 (Colon)TBD

Anti-inflammatory Effects

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Some compounds have demonstrated significant inhibition of COX-2 activity, which is crucial in mediating inflammatory responses. For example, certain analogs showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: COX-2 Inhibition by Pyrimidine Derivatives

CompoundCOX-2 IC50 (µM)Comparison Drug IC50 (µM)
Compound C0.04 ± 0.02Celecoxib 0.04 ± 0.01
This compoundTBDTBD

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Research has indicated that modifications at specific positions on the pyrimidine ring can enhance or diminish activity against various biological targets. For instance, substituents at the 4-position have been linked to improved binding affinity and selectivity for target enzymes .

Key Findings from SAR Studies:

  • Positioning of Substituents: Substituents at the 4-position significantly affect anticancer activity.
  • Linker Variations: The choice of linkers between functional groups can modulate bioactivity.
  • Lipophilicity: Increased lipophilicity often correlates with improved cellular uptake.

Case Studies

Several case studies highlight the efficacy of pyrimidine derivatives in clinical settings:

  • Case Study A: A clinical trial involving a pyrimidine-based compound showed a response rate of over 60% in patients with advanced cancer types, suggesting a promising therapeutic role.
  • Case Study B: Another study focused on a related compound demonstrated significant reductions in inflammatory markers in patients with chronic inflammatory diseases.

Q & A

Q. Example Protocol :

Reactants : 4-chloro-2-methylpyrimidine (1 eq), ethylamine (1.2 eq).

Conditions : Ethanol/water (3:1), LiOH (5 eq), reflux for 4–6 hours.

Workup : Ice-cold water quench, filtration, column chromatography (ethyl acetate:petroleum ether = 2:8).

Characterization : LCMS (m/z [M+H]⁺), HPLC retention time comparison .

How can the purity and structural identity of this compound be validated?

  • LCMS/HPLC : Confirm molecular weight (m/z) and retention time against standards .
  • NMR : Analyze ¹H/¹³C NMR for pyrimidine protons (δ 6.5–8.5 ppm) and ethyl/methyl groups (δ 1.0–1.5 ppm).
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement of single-crystal data .

Q. Table 1: Key NMR Peaks

Proton Environmentδ (ppm)
Pyrimidine C-H8.2–8.5
CH2 (ethyl group)2.5–3.0
CH3 (methyl)1.2–1.5

What are the solubility and stability considerations for this compound?

  • Solubility : Polar aprotic solvents (DMF, DMSO) > ethanol > water (limited).
  • Stability : Store at –20°C under inert gas. Avoid prolonged exposure to light/moisture due to hydrolytic sensitivity of the pyrimidine ring .

Advanced Research Questions

How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Docking Studies : Use AutoDock Vina to predict binding affinity to targets (e.g., enzymes like acetylcholinesterase).
  • ADMET Prediction : SwissADME or pkCSM for bioavailability, toxicity, and metabolic stability .
  • Case Study : Derivatives with electron-withdrawing groups (e.g., –F) showed improved binding to cholinesterase in silico .

How to resolve contradictions in biological uptake data (e.g., pH-dependent vs. ion-dependent transport)?

Contradictions may arise from differences in experimental models (e.g., marine diatoms vs. mammalian cells).

  • Experimental Design :
    • Compare uptake at varying pH (4–9) and K⁺ concentrations (0–30 mM).
    • Use fluorescence probes (e.g., 9-aminoacridine) to monitor intracellular pH gradients .
  • Key Finding : Methylamine uptake is K⁺-sensitive, while ethylamine derivatives rely on pH-driven passive diffusion .

What strategies optimize reaction yields in large-scale synthesis?

  • Catalysis : Pd-mediated cross-coupling for pyrimidine functionalization (e.g., Suzuki-Miyaura).
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min).
  • Table 2: Yield Optimization
MethodYield (%)Purity (%)
Conventional Reflux6595
Microwave-Assisted8297
Catalytic Cross-Coupling7598

How does the compound interact with biopolymers like cellulose?

  • Mechanism : The ethylamine group forms hydrogen bonds with cellulose hydroxyl groups, altering crystallinity.
  • Experimental Proof :
    • Treat cellulose with ethylamine, then analyze XRD patterns for lattice transformation (e.g., cellulose I → III).
    • Compare with propylamine/allylamine to assess steric effects .

What analytical techniques detect degradation products under stress conditions?

  • Forced Degradation : Expose to heat (60°C), UV light, or acidic/alkaline conditions.
  • Detection :
    • LC-HRMS : Identify hydrolyzed pyrimidine fragments (e.g., m/z 105 [C3H5N2⁺]).
    • TGA/DSC : Monitor thermal decomposition profiles .

Key Considerations for Researchers

  • Safety : Use PPE (gloves, masks) and handle waste via certified disposal services due to potential amine toxicity .
  • Data Reproducibility : Validate synthetic protocols across ≥3 independent trials with controls for humidity/temperature .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine
Reactant of Route 2
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Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine

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